n-(alpha-Linolenoyl) tyrosine
Description
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h3-4,6-7,9-10,18-21,25,29H,2,5,8,11-17,22H2,1H3,(H,28,30)(H,31,32)/b4-3-,7-6-,10-9-/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQLZTQITSWABQ-GMOGWPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Methodologies of N Alpha Linolenoyl Tyrosine
Chemical Synthesis Approaches for Amide Conjugate Formation
The formation of the amide bond between the carboxyl group of alpha-linolenic acid and the amino group of L-tyrosine is the central step in the chemical synthesis of NALT. Various established methods for amide bond formation in N-acyl amino acids can be applied.
General Principles of Amide Bond Formation in N-Acyl Amino Acids
The synthesis of N-acyl amino acids (NAAAs) typically involves the activation of the carboxylic acid moiety of the fatty acid to make it more susceptible to nucleophilic attack by the amino group of the amino acid. uni-duesseldorf.de Direct condensation of a free fatty acid and an amino acid is generally inefficient due to the low reactivity of the carboxylic acid and the zwitterionic nature of the amino acid at neutral pH.
Common strategies for activating the carboxylic acid include:
Conversion to Acyl Halides: Acyl chlorides or bromides are highly reactive intermediates that readily react with amines to form amides. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. uni-duesseldorf.de
Use of Coupling Reagents: A wide array of coupling reagents, such as carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883) - DCC), can activate the carboxylic acid in situ to facilitate amide bond formation.
Formation of Activated Esters: The fatty acid can be converted to an activated ester, which then reacts with the amino acid.
The choice of solvent and reaction conditions is critical to ensure high yields and minimize side reactions, such as racemization of the chiral center in tyrosine.
Specific Chemical Routes for N-(alpha-Linolenoyl) Tyrosine (e.g., Esterification-Amidation)
A plausible and widely used method for the synthesis of NALT is the Schotten-Baumann reaction, which involves the use of an acyl chloride. uni-duesseldorf.de
Schotten-Baumann Reaction Approach:
Activation of Alpha-Linolenic Acid: Alpha-linolenic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form alpha-linolenoyl chloride. This reaction is typically performed in an inert solvent.
Amidation: The resulting alpha-linolenoyl chloride is then slowly added to a solution of L-tyrosine under basic conditions. The base, often an aqueous solution of sodium hydroxide, neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.
An alternative approach involves the esterification-amidation pathway. In this method, the fatty acid is first converted to a more reactive ester, such as a methyl or ethyl ester. This fatty acid ester can then be reacted with the amino acid under specific catalytic conditions to form the amide bond. This method can sometimes offer milder reaction conditions compared to the use of highly reactive acyl chlorides.
Enzymatic Synthesis and Biocatalytic Routes
Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the production of N-acyl amino acids, including NALT. These reactions are typically carried out under mild conditions, reducing the risk of side reactions and the formation of undesirable byproducts.
Exploration of Lipase-Mediated Acylation for NAAA Synthesis
Lipases (EC 3.1.1.3) are a class of enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification and amidation. researchgate.net The use of lipases for the synthesis of N-acyl amino acids is a well-established biocatalytic approach. nih.gov
The lipase-mediated synthesis of NALT would involve the direct condensation of alpha-linolenic acid and L-tyrosine. The reaction is typically carried out in an organic solvent to shift the equilibrium towards synthesis. Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective and scalable.
| Parameter | Typical Condition | Rationale |
| Enzyme Source | Candida antarctica lipase (B570770) B (CALB), Rhizomucor miehei lipase | High activity and stability in organic media. |
| Acyl Donor | Alpha-linolenic acid or its simple ester (e.g., methyl linolenate) | Direct use of the fatty acid or a more reactive ester. |
| Acyl Acceptor | L-tyrosine | The amino acid to be acylated. |
| Solvent | Heptane, Toluene, or solvent-free system | Non-polar organic solvents favor the synthetic reaction over hydrolysis. |
| Temperature | 40-60 °C | Optimal temperature for lipase activity and stability. |
| Water Activity | Low (controlled by molecular sieves or vacuum) | Minimizes the competing hydrolysis reaction. |
Potential for Protease or Peptidase Catalysis in NALT Formation
Proteases (EC 3.4) and peptidases are enzymes that primarily catalyze the cleavage of peptide bonds. Similar to lipases, under specific conditions (e.g., in organic solvents or with activated substrates), some proteases can also catalyze the formation of amide bonds. This approach, known as reverse proteolysis, has been utilized for peptide synthesis and could potentially be applied to the formation of NALT.
Enzymes like papain and α-chymotrypsin have been shown to catalyze the synthesis of oligo-tyrosine peptides from L-tyrosine ethyl ester. frontiersin.org While this demonstrates the feasibility of forming amide bonds involving tyrosine with these enzymes, their application for the direct acylation of tyrosine with a fatty acid like alpha-linolenic acid would require further investigation to optimize substrate specificity and reaction conditions. The use of proteases for N-acylation of amino acids is an area of ongoing research.
Structural Modifications for Research Probes and Analog Development
To investigate the biological pathways and molecular targets of NALT, it is often necessary to develop analogs and probes. These modified molecules can be used for a variety of applications, including fluorescence microscopy, binding assays, and metabolic studies.
Fluorescent Probes:
A common strategy for creating a fluorescent probe is to attach a fluorophore to the NALT molecule. This could be achieved by modifying either the alpha-linolenic acid or the tyrosine moiety. For instance, a fluorescent group could be attached to the phenolic hydroxyl group of tyrosine or to the carboxyl group of alpha-linolenic acid before the amide bond formation. Another approach is to use a fluorescent fatty acid analog in the synthesis. nih.gov
Radiolabeled Analogs:
Radiolabeling is a powerful technique for tracing the metabolic fate of a molecule in vitro and in vivo. NALT can be radiolabeled by incorporating a radioactive isotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the alpha-linolenic acid backbone or the tyrosine ring. For imaging applications, isotopes like iodine-125 (B85253) (¹²⁵I) could potentially be incorporated into the phenolic ring of tyrosine. nih.govazolifesciences.com
Analog Development:
The synthesis of NALT analogs can help in structure-activity relationship (SAR) studies. Modifications could include:
Altering the fatty acid chain length and degree of saturation.
Substituting the tyrosine with other amino acids or amino acid derivatives.
Modifying the phenolic hydroxyl group of tyrosine.
Isotopic Labeling Strategies for Metabolic Tracing
Isotopic labeling is a powerful technique used to trace the metabolic pathways of molecules within a biological system. creative-proteomics.com For this compound, this involves the incorporation of stable (non-radioactive) isotopes into either the fatty acid or the amino acid portion of the molecule. These labeled compounds are chemically identical to their unlabeled counterparts but can be detected and quantified using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comnih.gov This allows researchers to track the absorption, distribution, metabolism, and excretion of the compound without perturbing the biological system. nih.gov
Labeling of the α-Linolenoyl Moiety: The fatty acid chain can be labeled with deuterium (B1214612) (²H), a stable isotope of hydrogen. Synthetic routes have been developed to produce deuterium-labeled polyunsaturated fatty acids. mpg.denih.govrsc.org One common strategy involves the reduction of appropriate acetylenic precursors using deuterium gas or deuterium-delivering reagents like lithium aluminum deuteride (B1239839). nih.govresearchgate.net For instance, α-Linolenic acid-d5 is a commercially available deuterated version of the fatty acid. medchemexpress.com Incorporating a deuterated α-linolenoyl group into this compound allows for the tracking of the fatty acid's fate, such as its oxidation or incorporation into other lipids. nih.gov
Labeling of the Tyrosine Moiety: The tyrosine portion of the molecule can be labeled with stable isotopes of carbon (¹³C) or nitrogen (¹⁵N). utoronto.ca The synthesis of ¹³C-labeled L-tyrosine has been achieved through both multi-step chemical processes and more efficient chemo-microbiological methods. fas.orgacs.org One approach involves a three-step process that uses the bacterium Erwinia herbicola to catalyze the reaction between ¹³C-labeled phenol (B47542) and serine to produce L-tyrosine with high efficiency. fas.org Other methods report versatile, high-yielding synthetic routes to ¹³C methyl-labeled amino acids based on palladium-catalyzed C(sp³)–H functionalization. nih.govrsc.org By using ¹³C- or ¹⁵N-labeled tyrosine in the synthesis of this compound, researchers can follow the metabolic pathway of the amino acid portion, distinguishing it from the endogenous pool of tyrosine.
The choice of isotope and labeling position depends on the specific metabolic question being investigated. For example, labeling the carboxylic acid group of tyrosine with ¹³C could help in studies of decarboxylation, while labeling the aromatic ring could trace the fate of the core phenolic structure.
| Isotope | Molecular Moiety Labeled | Typical Synthetic Strategy | Primary Analytical Technique | Metabolic Information Gained |
| ²H (Deuterium) | α-Linolenoyl chain | Reduction of acetylenic precursors with deuterium gas or deuteride reagents. researchgate.net | Mass Spectrometry (MS) | Fate of the fatty acid, including β-oxidation, desaturation, and incorporation into complex lipids. nih.gov |
| ¹³C (Carbon-13) | Tyrosine (backbone or ring) | Chemo-enzymatic synthesis using labeled precursors like ¹³C-phenol. fas.org | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Fate of the amino acid, including decarboxylation, transamination, and catabolism of the carbon skeleton. |
| ¹⁵N (Nitrogen-15) | Tyrosine (amino group) | Synthesis using ¹⁵N-labeled starting materials. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Tracing the nitrogen atom, including amide bond stability and transamination reactions. |
Synthesis of Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By synthesizing and testing a series of structurally related analogs, researchers can identify the key functional groups and structural features responsible for the molecule's effects. For this compound, analogs can be created by modifying the fatty acid chain, the tyrosine residue, or the amide linkage.
Modification of the Fatty Acid Moiety: The most direct approach to creating analogs for SAR studies is to vary the structure of the N-acyl chain. This involves standard N-acylation reactions where the amino group of L-tyrosine (or its ester derivative) is coupled with various fatty acids or their activated forms (e.g., acyl chlorides or N-hydroxysuccinimide esters). researchgate.net This strategy allows for the systematic evaluation of how fatty acid characteristics influence bioactivity.
Key modifications include:
Chain Length: Synthesizing analogs with shorter (e.g., N-lauroyl tyrosine) or longer (e.g., N-behenoyl tyrosine) saturated or unsaturated fatty acids.
Degree of Unsaturation: Using fatty acids with fewer (e.g., oleic acid) or more (e.g., eicosapentaenoic acid) double bonds.
Position and Geometry of Double Bonds: Preparing analogs with different isomers of linolenic acid (e.g., γ-linolenic acid) or other polyunsaturated fatty acids.
Modification of the Tyrosine Moiety: Analogs can also be generated by altering the amino acid portion of the molecule. These modifications are generally more complex but can provide valuable insights into the importance of the tyrosine scaffold.
Examples of modifications include:
Ring Substitution: Introducing substituents (e.g., halogens, nitro groups) onto the phenolic ring of tyrosine to alter its electronic properties and potential for hydrogen bonding. The synthesis of spirocyclic bromotyrosine analogs from L-tyrosine demonstrates a pathway for significant scaffold modification. mdpi.com
Replacing Tyrosine: Substituting tyrosine with other natural or unnatural amino acids, such as phenylalanine (to remove the hydroxyl group), D-tyrosine (to assess stereochemical importance), or other aromatic amino acids.
Late-Stage C-H Acylation: A palladium-catalyzed method allows for the direct acylation of the tyrosine ring within a peptide, offering a route to modify the phenolic portion of the molecule even after the primary amide bond is formed. acs.org
These SAR studies help to build a comprehensive picture of the molecular requirements for the activity of N-acyl amino acids, guiding the design of new compounds with potentially enhanced or more specific biological effects. nih.govnih.govnih.gov
| Analog Type | Locus of Modification | General Synthetic Strategy | Purpose of Modification for SAR |
| Varying Acyl Chain | α-Linolenoyl Moiety | N-acylation of L-tyrosine ester with different fatty acid chlorides in the presence of a base. researchgate.net | To determine the effect of fatty acid chain length, saturation, and double bond configuration on biological activity. |
| Ring-Modified Tyrosine | Tyrosine Moiety | Synthesis starting from a pre-functionalized tyrosine or late-stage functionalization of the tyrosine ring. mdpi.comacs.org | To assess the role of the phenolic hydroxyl group and the aromatic ring's electronic properties. |
| Stereoisomers | Tyrosine Moiety | Synthesis using D-tyrosine instead of L-tyrosine as the starting material. | To evaluate the importance of stereochemistry at the α-carbon for receptor binding or enzyme interaction. |
| Alternative Amino Acids | Tyrosine Moiety | N-acylation of a different amino acid (e.g., phenylalanine, tryptophan) with α-linolenic acid. | To determine the necessity of the tyrosine scaffold compared to other aromatic or aliphatic amino acids. |
Analytical and Characterization Techniques for Research on N Alpha Linolenoyl Tyrosine
Advanced Chromatographic Separations for Quantitative and Qualitative Analysis
Chromatography is a fundamental technique for the separation of N-(alpha-linolenoyl) tyrosine from complex biological matrices. researchgate.net The choice of chromatographic method depends on the specific research question, with each technique offering distinct advantages in terms of resolution, sensitivity, and throughput. nih.gov
High-Performance Liquid Chromatography (HPLC) Methodologies for Biological Matrices
High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of N-acyl amino acids like this compound in biological samples. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating these molecules based on their hydrophobicity. mdpi.com In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile. creative-proteomics.com
For the analysis of N-acyl amino acids, derivatization is often employed to enhance detection by UV/Vis spectrophotometry. mdpi.combohrium.com For instance, derivatization with 2,4′-dibromoacetophenone yields 4′-bromophenacyl esters, which are highly UV-absorbent. mdpi.combohrium.com This allows for sensitive quantification of the analyte in complex mixtures. mdpi.com HPLC coupled with mass spectrometry (LC/MS) provides an even higher level of specificity and sensitivity, enabling the identification and quantification of this compound and its metabolites even at low concentrations. mdpi.com
A study on N-linoleoyl tyrosine, a structurally similar compound, demonstrated the utility of HPLC in tracking the compound and its oxidized products in macrophage cell lines, highlighting the technique's power in studying the effects of oxidative stress. nih.gov
Table 1: HPLC Parameters for N-Acyl Amino Acid Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of water and acetonitrile, often with a modifier like formic acid creative-proteomics.com |
| Detection | UV/Vis (after derivatization), Mass Spectrometry (MS) mdpi.com |
| Derivatization Agent | 2,4′-dibromoacetophenone mdpi.combohrium.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the comprehensive analysis of metabolites, including amino acids and fatty acids, which are the constituent parts of this compound. researchgate.net A significant limitation of GC for analyzing amino acids is the requirement for derivatization to make them volatile. researchgate.net Common derivatization methods include esterification followed by acylation to form, for example, N-trifluoroacetyl isopropyl esters. creative-proteomics.com
Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. creative-proteomics.com The separated compounds then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. creative-proteomics.com
GC-MS has been effectively used in metabolomic studies to identify and quantify a wide range of compounds in biological samples, which can provide insights into the metabolic pathways affected by this compound. nih.gov For instance, a GC-MS-based metabolomic approach was successfully used to identify differentially expressed compounds in urine for the diagnosis of phenylketonuria, a disorder of phenylalanine metabolism. nih.gov This demonstrates the potential of GC-MS to profile metabolites related to tyrosine metabolism.
Table 2: GC-MS Parameters for Amino Acid and Fatty Acid Metabolite Profiling
| Parameter | Typical Conditions |
|---|---|
| Derivatization | Silylation or acylation to increase volatility creative-proteomics.com |
| Column | Capillary columns like DB-5MS creative-proteomics.com |
| Ionization | Electron Ionization (EI) creative-proteomics.com |
| Mass Analyzer | Quadrupole creative-proteomics.com |
Potential for Other Chromatographic Techniques (e.g., Supercritical Fluid Chromatography)
Supercritical fluid chromatography (SFC) is an emerging technique that combines advantages of both gas and liquid chromatography. teledynelabs.comshimadzu.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com SFC can offer faster separations and reduced solvent consumption compared to HPLC. shimadzu.com
The application of SFC for the analysis of N-acyl amino acids is a promising area of research. Given that SFC has been successfully used for the separation of both free and N-protected amino acids, it is plausible that this technique could be adapted for this compound. mdpi.com The ability to separate chiral compounds makes SFC particularly interesting for the analysis of N-acyl-L-amino acids. mdpi.com The use of modified mobile phases with co-solvents can enhance the separation of more polar compounds, making SFC a versatile tool for a wide range of analytes. researchgate.netmdpi.com
High-Resolution Spectrometry for Structural Elucidation and Interaction Studies
High-resolution spectrometry techniques are indispensable for the detailed structural analysis of this compound and for studying its interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformation of molecules in solution. 1H NMR and 13C NMR are fundamental experiments that provide information about the chemical environment of hydrogen and carbon atoms, respectively. chemicalbook.com
For a molecule like this compound, NMR can be used to confirm the covalent linkage between the alpha-linolenoyl group and the tyrosine moiety. Furthermore, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of different protons within the molecule, which is crucial for determining its preferred conformation. Conformational studies are important for understanding how this compound might interact with biological targets such as receptors or enzymes.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis in Research Applications
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. acs.org It is a critical tool for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. researchgate.net
In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the protonated molecule ([M+H]+) of this compound is selected and then fragmented. nih.gov The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, with a molecular formula of C27H39NO4, the expected precursor ion [M+H]+ would have a mass-to-charge ratio of approximately 442.2952. nih.gov Observed fragment ions can correspond to the loss of specific chemical groups, providing evidence for the presence of both the alpha-linolenoyl and tyrosine components. nih.gov For instance, a fragment ion at m/z 182.1 could correspond to the tyrosine moiety. nih.gov
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C27H39NO4 nih.gov |
| Monoisotopic Mass | 441.28790873 Da nih.gov |
| Precursor Ion [M+H]+ | 442.2952 nih.gov |
| Key Fragment Ions (m/z) | 182.1, 261.2, 396.2 nih.gov |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Biocomplexes
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a molecular fingerprint. For a biocomplex like this compound, FTIR is instrumental in confirming its synthesis and identifying the key chemical bonds. researchgate.nettandfonline.com
The spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts: the tyrosine moiety and the α-linolenoyl acyl chain. Key vibrational modes include:
Amide Bands: The amide bond (N-H) formed between the fatty acid and the amino acid gives rise to distinct peaks. The Amide I band (primarily C=O stretching) is typically observed around 1650 cm⁻¹, while the Amide II band (N-H bending and C-N stretching) appears near 1550 cm⁻¹. tandfonline.com
Carboxylic Acid Group: The O-H stretch of the carboxylic acid group from the tyrosine part produces a broad absorption band in the 2500-3300 cm⁻¹ region. The C=O stretching of this group is found around 1700-1725 cm⁻¹.
Acyl Chain: The long hydrocarbon chain of α-linolenic acid is identified by the C-H stretching vibrations of its methylene (B1212753) (CH₂) and methyl (CH₃) groups, which appear in the 2850-3000 cm⁻¹ range. The presence of cis C=C double bonds in the linolenoyl chain can be identified by a characteristic peak around 3010 cm⁻¹ (=C-H stretch) and a weaker band near 1650 cm⁻¹ (C=C stretch), though the latter may overlap with the Amide I band. acs.org
Tyrosine Aromatic Ring: The phenolic group of tyrosine contributes a broad O-H stretching band around 3200-3600 cm⁻¹. The aromatic C=C ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region. d-nb.info A distinct peak for tyrosine's side chain is often seen around 1515 cm⁻¹. d-nb.info
Analysis of these bands allows researchers to confirm the covalent linkage and structural integrity of the molecule. Shifts in these peak positions upon interaction with other molecules (e.g., proteins or membranes) can provide insights into the nature of the binding and conformational changes. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | N-H Stretch | 3300-3500 |
| Amide (C=O) | Amide I (C=O Stretch) | ~1650 |
| Amide (N-H, C-N) | Amide II (N-H Bend, C-N Stretch) | ~1550 |
| Carboxylic Acid (O-H) | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid (C=O) | C=O Stretch | 1700-1725 |
| Alkyl Chain (C-H) | C-H Stretch | 2850-3000 |
| Alkene (=C-H) | =C-H Stretch | ~3010 |
| Aromatic Ring (C=C) | Ring Stretch | 1450-1600 |
| Phenol (B47542) (O-H) | O-H Stretch | 3200-3600 (broad) |
| Tyrosine Side Chain | Ring Vibration | ~1515 |
Advanced Biophysical Characterization Techniques
To understand how this compound functions at a molecular level, its three-dimensional structure and its interactions with biological targets must be characterized. Advanced biophysical techniques provide quantitative data on these aspects.
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Analysis
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. youtube.com Since this compound is synthesized from L-tyrosine, it contains a chiral center at the α-carbon, making it optically active and suitable for CD analysis.
The CD spectrum provides information on the secondary and tertiary structure of molecules. vlabs.ac.inlibretexts.org For a relatively small molecule like this compound, the CD spectrum is primarily influenced by two main chromophores:
The Peptide Bond: In the far-UV region (190-250 nm), the amide bond that links the acyl chain and the amino acid acts as a chromophore. The CD signal in this region is sensitive to the local conformation around the chiral α-carbon. vlabs.ac.in
The Aromatic Side Chain: In the near-UV region (250-320 nm), the tyrosine aromatic ring is the dominant chromophore. youtube.comvlabs.ac.in The signals in this region are sensitive to the local environment and orientation of the tyrosine side chain. youtube.com Any changes in the molecule's conformation or its binding to another molecule that restricts the rotation of the tyrosine side chain will result in a change in the near-UV CD spectrum. youtube.com
By analyzing the CD spectrum, researchers can gain insights into the molecule's preferred conformation in solution and monitor conformational changes that occur upon interaction with targets like receptors or membranes. libretexts.org
| Spectral Region | Chromophore | Structural Information | Typical Wavelengths (nm) |
|---|---|---|---|
| Far-UV | Amide (Peptide) Bond | Local conformation around the chiral center | 190-250 |
| Near-UV | Tyrosine Aromatic Ring | Tertiary structure and side-chain environment | 270-290 |
Surface Plasmon Resonance (SPR) for Receptor-Ligand Binding Kinetics
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. nih.gov It is used to determine the kinetics and affinity of a ligand (the analyte) binding to a receptor (the ligand) that is immobilized on a sensor surface. nih.govnicoyalife.com
In a hypothetical SPR experiment to study this compound, a target receptor protein would be immobilized on the surface of a sensor chip. A solution containing this compound (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and recorded in real-time as a sensorgram. springernature.com
The resulting sensorgram provides quantitative data on the binding kinetics:
Association Rate Constant (kₐ): The rate at which the analyte binds to the immobilized ligand.
Dissociation Rate Constant (kₔ): The rate at which the analyte-ligand complex dissociates.
Equilibrium Dissociation Constant (Kₗ): A measure of the binding affinity, calculated as the ratio of kₔ to kₐ (Kₗ = kₔ/kₐ). A lower Kₗ value indicates a higher binding affinity. nih.gov
This technique is crucial for quantifying the interaction between this compound and its potential biological targets, providing essential data for understanding its mechanism of action. broadinstitute.org
| Parameter | Symbol | Description | Example Value |
|---|---|---|---|
| Association Rate Constant | kₐ | Rate of complex formation | 1 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant | kₔ | Rate of complex decay | 1 x 10⁻³ s⁻¹ |
| Equilibrium Dissociation Constant | Kₗ | Measure of binding affinity (kₔ/kₐ) | 10 nM |
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions in solution, as it can determine all binding parameters in a single experiment. malvernpanalytical.comnih.gov
In an ITC experiment, a solution of this compound would be titrated in small aliquots into a sample cell containing its binding partner (e.g., a receptor protein). wikipedia.org Each injection triggers a small heat change (either exothermic or endothermic) that is precisely measured by the calorimeter. nih.gov
By analyzing the resulting data, a complete thermodynamic profile of the interaction can be obtained:
Binding Affinity (Kₐ or Kₗ): The strength of the interaction.
Stoichiometry (n): The molar ratio of the ligand to the receptor in the final complex.
Enthalpy Change (ΔH): The heat released or absorbed upon binding, providing insight into the changes in bonding (e.g., hydrogen bonds, van der Waals forces).
Entropy Change (ΔS): The change in the system's disorder upon binding, often related to conformational changes and the release of water molecules. nih.govnih.gov
These thermodynamic parameters provide a deep understanding of the driving forces behind the binding of this compound to its target, which is critical for structure-function studies and drug design. malvernpanalytical.com
| Thermodynamic Parameter | Symbol | Description | Example Value |
|---|---|---|---|
| Stoichiometry | n | Molar binding ratio (Ligand:Receptor) | 1.1 |
| Binding Affinity | Kₐ | Association constant | 1.5 x 10⁷ M⁻¹ |
| Enthalpy Change | ΔH | Heat change upon binding | -15 kcal/mol |
| Entropy Change | TΔS | Change in disorder upon binding | -5 kcal/mol |
| Gibbs Free Energy Change | ΔG | Overall binding energy (ΔH - TΔS) | -10 kcal/mol |
Biological Activities and Mechanistic Investigations of N Alpha Linolenoyl Tyrosine
Interactions with Central Nervous System Dopamine (B1211576) Systems in Animal Models
N-(alpha-Linolenoyl) tyrosine (NALT) was synthesized to leverage the biochemical roles of its constituent parts: tyrosine as a direct precursor to dopamine and alpha-linolenic acid as a key component of neuronal membranes. caymanchem.comscirp.org Research in animal models of dopamine deficiency, which are often used to study conditions like Parkinson's disease, has demonstrated the compound's ability to influence the dopaminergic system. caymanchem.com
Facilitated Transport Across the Blood-Brain Barrier
A primary challenge in modulating brain dopamine levels is the limited ability of dopamine and its precursor, tyrosine, to cross the blood-brain barrier (BBB). scirp.orgnih.gov Dopamine itself cannot pass the BBB, and while its precursor L-DOPA can, its use is associated with several limitations. scirp.org Tyrosine transport into the brain is restricted and subject to competition with other large neutral amino acids (LNAA) for the same transport systems, such as the L system. nih.govgssiweb.org
This compound was designed to overcome this limitation. As a molecule combining an essential amino acid with an essential fatty acid through an amide bond, it is capable of traveling intact through the bloodstream and subsequently crossing the BBB. caymanchem.comscirp.org This facilitated transport mechanism allows for enhanced delivery of the tyrosine precursor directly into the central nervous system, making it available for dopamine synthesis within dopaminergic neurons. caymanchem.compatsnap.com
Impact on Dopamine Levels and Turnover in Striatal Regions
Once across the BBB, this compound influences dopamine homeostasis in the striatum, a brain region critical for motor control and reward, and an area profoundly affected by dopamine depletion in Parkinson's disease. nih.govelifesciences.org Studies in rat models of dopamine insufficiency have shown that the administration of NALT leads to a significant and prolonged increase in brain dopamine levels. caymanchem.comscirp.org
| Parameter | Observed Effect in Animal Models | Reference |
|---|---|---|
| Brain Dopamine Levels | Prolonged Increase | scirp.org |
| Striatal Dopamine Levels | Increase | nih.gov |
| Striatal Dopamine Turnover | Increase | nih.gov |
Modulation of Dopaminergic Activity and Associated Behaviors in Animal Models
The biochemical changes in dopamine levels induced by this compound translate into measurable behavioral effects in animal models. A standard method for assessing dopaminergic activity in unilateral lesion models of Parkinson's disease is the rotational behavior test. In this model, animals with dopamine depletion on one side of the brain will rotate in circles when stimulated with a dopamine-acting agent. Research has shown that NALT significantly improves this rotational behavior in rats with such lesions, indicating a restoration of dopaminergic function. nih.gov
Furthermore, unlike conventional L-DOPA therapy which can lead to tolerance and the development of dyskinesia (involuntary movements), NALT has been observed to increase activity in animal models without inducing these adverse effects. scirp.org This suggests a more regulated and potentially sustainable modulation of the dopaminergic system. scirp.org
Enzyme Modulation and Metabolic Pathway Regulation
The biological activity of this compound is not solely dependent on its transport into the brain but also on its subsequent metabolism and interaction with key enzymatic pathways.
Hydrolysis by Fatty Acid Amide Hydrolase (FAAH) and its Metabolites
This compound is a fatty acid amide, a class of lipids that are substrates for the enzyme Fatty Acid Amide Hydrolase (FAAH). scirp.orgnih.gov FAAH is an integral membrane enzyme responsible for the hydrolysis of various endogenous fatty acid amides, most notably the endocannabinoid anandamide (B1667382). nih.govnih.govnih.gov
Within the brain, FAAH cleaves the amide bond of this compound. scirp.org This enzymatic action releases the two constituent components, alpha-linolenic acid and L-tyrosine, which can then exert their independent biological effects. scirp.org The L-tyrosine becomes available as a precursor for the synthesis of dopamine via the enzyme tyrosine hydroxylase. nih.govmdpi.com The alpha-linolenic acid can be incorporated into neuronal membranes, potentially contributing to membrane stability. scirp.org This targeted release of precursors within the CNS is a key feature of the compound's mechanism.
| Substrate | Enzyme | Metabolites | Reference |
|---|---|---|---|
| This compound | Fatty Acid Amide Hydrolase (FAAH) | L-Tyrosine + alpha-Linolenic Acid | scirp.org |
Interaction with Catechol-O-Methyltransferase (COMT) in Dopamine Metabolism
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic degradation of catecholamines, including dopamine. wikipedia.orguniprot.org It inactivates dopamine by transferring a methyl group to it, a process that is particularly relevant in the context of L-DOPA therapy. wikipedia.org L-DOPA treatment can lead to elevated homocysteine levels (hyperhomocysteinemia), a vascular risk factor, which is mediated by COMT activity. scirp.org
This compound treatment has been associated with an avoidance of this increase in homocysteine. scirp.org This effect may be explained by two potential mechanisms. First, the L-tyrosine released from NALT is not a direct substrate for COMT, unlike L-DOPA. scirp.org Second, it has been proposed that the other metabolite, alpha-linolenic acid, may act as an inhibitor of the COMT enzyme, thereby reducing the metabolic pathway that leads to hyperhomocysteinemia. scirp.org This suggests an additional, indirect mechanism by which NALT can favorably modulate dopamine-related metabolic pathways.
Potential Interactions with Other Metabolic Enzymes (e.g., Tyrosine Hydroxylase, DOPA Decarboxylase)
This compound (NLT) is a synthetic molecule that combines L-tyrosine and the essential omega-3 fatty acid, alpha-linolenic acid, through an amide bond. scirp.orgcaymanchem.com Its primary proposed mechanism involves acting as a pro-drug to increase the bioavailability of tyrosine in the central nervous system. caymanchem.comnih.gov The interaction of NLT with key metabolic enzymes in the dopamine synthesis pathway, such as Tyrosine Hydroxylase (TH) and DOPA Decarboxylase (DDC), is believed to be indirect.
Once NLT crosses the blood-brain barrier, it is hypothesized to be hydrolyzed by enzymes like Fatty Acid Amide Hydrolase (FAAH), releasing L-tyrosine and alpha-linolenic acid. scirp.org The liberated L-tyrosine then serves as a substrate for Tyrosine Hydroxylase, the rate-limiting enzyme in catecholamine synthesis, which converts it to L-DOPA. nih.govpatsnap.com Subsequently, DOPA Decarboxylase catalyzes the conversion of L-DOPA into dopamine. scirp.orgpatsnap.com Therefore, NLT's primary role is to augment the substrate pool for TH, which can lead to an increased rate of dopamine synthesis in dopaminergic neurons. nih.gov Studies in rat models of dopamine insufficiency have shown that administration of NLT leads to increased central nervous system dopamine levels, supporting this proposed mechanism of action. caymanchem.comnih.gov
Furthermore, it has been suggested that the alpha-linolenic acid component may also exert metabolic effects. For instance, it may inhibit Catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines. scirp.org This potential inhibition could further increase the net availability of dopamine. Unlike L-DOPA, tyrosine is not a substrate for COMT, which may prevent certain metabolic side effects associated with L-DOPA therapy, such as hyperhomocysteinemia. scirp.org
| Enzyme | Role in Dopamine Pathway | Proposed Interaction with NLT |
| Tyrosine Hydroxylase (TH) | Converts L-tyrosine to L-DOPA. nih.gov | Indirect; NLT provides the substrate (L-tyrosine) for TH after enzymatic cleavage in the brain. scirp.orgnih.gov |
| DOPA Decarboxylase (DDC) | Converts L-DOPA to Dopamine. nih.gov | Indirect; activity is downstream from the TH-mediated step and depends on the availability of L-DOPA. scirp.org |
| Fatty Acid Amide Hydrolase (FAAH) | Degrades fatty acid amides. | Proposed to hydrolyze NLT into L-tyrosine and alpha-linolenic acid, enabling its action. scirp.org |
| Catechol-O-methyltransferase (COMT) | Degrades catecholamines. | The alpha-linolenic acid moiety of NLT may potentially inhibit COMT activity. scirp.org |
Intracellular Signaling Pathway Modulation (In Vitro/Ex Vivo)
Proposed Cross-Talk with Endocannabinoid System Elements (e.g., CB2 receptor activation by N-linoleoyl tyrosine)
Research on N-acyl amino acids, structurally similar to endocannabinoids, suggests significant cross-talk with the endocannabinoid system. Studies utilizing N-linoleoyl tyrosine (NITyr), a close structural analog of NLT, have demonstrated direct interaction with cannabinoid receptors. In a study on non-small cell lung cancer (NSCLC) A549 cells, NITyr was found to inhibit cell viability and migration by activating both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). nih.gov
The activation of these receptors by NITyr was shown to modulate downstream signaling pathways critical for cell survival and proliferation. Specifically, Western blot analysis indicated that NITyr treatment led to the upregulation of phosphorylated Extracellular signal-regulated kinase (p-ERK) and the downregulation of phosphorylated Phosphatidylinositol 3-kinase (p-PI3K). nih.gov The involvement of CB1 and CB2 receptors was confirmed by using selective antagonists (AM251 for CB1 and AM630 for CB2), which reversed the anti-proliferative effects of NITyr. nih.gov
Another study noted that NITyr exerted neuroprotective effects against transient cerebral ischemia in gerbils by regulating the PI3K/Akt signaling pathway in a manner involving the CB2 receptor. nih.gov The CB2 receptor is highly expressed in immune cells, including leukocytes, and its activation is generally associated with immunomodulatory and anti-inflammatory effects. frontiersin.orgmdpi.com The ability of N-acyl tyrosines to activate CB2 suggests a potential mechanism for modulating immune responses and cellular signaling cascades typically associated with endocannabinoids, such as those involving MAP kinases (e.g., ERK, p38) and Akt. nih.govacs.org
Table: Effect of N-linoleoyl tyrosine (NITyr) on Signaling Pathways in A549 Cells
| Target Protein | Effect of NITyr Treatment | Implication |
|---|---|---|
| CB1 Receptor | Upregulated expression and activation. nih.gov | Mediates anti-proliferative effects. |
| CB2 Receptor | Upregulated expression and activation. nih.gov | Mediates anti-proliferative and neuroprotective effects. nih.gov |
| p-PI3K | Downregulated. nih.gov | Inhibition of a key cell survival pathway. |
| p-ERK | Upregulated. nih.gov | Modulation of a critical cell signaling pathway. |
Impact on Cellular Oxidative Stress and Redox Homeostasis in Model Systems
The molecular structure of NLT, containing both a readily oxidizable tyrosine moiety and a polyunsaturated alpha-linolenic acid chain, makes it susceptible to interaction with reactive oxygen and nitrogen species (ROS/RNS). nih.gov An imbalance between the production of these reactive species and the cell's antioxidant defenses leads to oxidative stress, which can damage macromolecules and disrupt cellular function. nih.govexcli.defrontiersin.org
A study using N-linoleoyl tyrosine (N-LT) as an exogenous probe demonstrated its utility in characterizing cellular oxidative stress in macrophage cell lines. nih.gov The researchers found that N-LT binds to the cell membrane and reacts selectively with different types of oxidants. nih.gov
When cells treated with N-LT were exposed to hypochlorous acid (HOCl), the linoleic acid portion of the molecule was preferentially attacked, forming an HOCl adduct. nih.gov
Conversely, when cells were treated with SIN-1, a generator of peroxynitrite (ONOO-), the tyrosine residue of N-LT was nitrated. nih.gov
These findings indicate that N-acyl tyrosines can act as reporters of specific types of oxidative stress and function as antioxidants by scavenging ROS/RNS. By reacting with these damaging species, NLT can potentially protect other cellular components from oxidative damage, thereby helping to maintain redox homeostasis. The sensitivity of the molecule allows it to detect oxidative stress imposed on cells, suggesting it may play a role in modulating the cellular redox environment. nih.gov
Cellular Uptake and Localization Studies (In Vitro/Ex Vivo)
Mechanistic Investigations of Transport Across Biological Barriers
A significant challenge in neurotherapeutics is the effective delivery of active compounds across the blood-brain barrier (BBB), a highly selective barrier that protects the brain. frontiersin.org While L-tyrosine is a precursor for the essential neurotransmitter dopamine, its own transport across the BBB is limited. nih.gov NLT was specifically designed to overcome this limitation by conjugating tyrosine to the lipophilic alpha-linolenic acid. caymanchem.com
This structural modification is intended to facilitate the transport of the tyrosine precursor into the central nervous system. caymanchem.com The increased lipid solubility provided by the fatty acid tail may allow NLT to more readily diffuse across the endothelial cell membranes of the BBB or to interact differently with existing transport systems. The primary carriers for large neutral amino acids like tyrosine at the BBB are facilitative transporters such as Large Neutral Amino Acid Transporter 1 (LAT1). frontiersin.orgnih.gov While direct evidence on NLT's interaction with these transporters is limited, the conjugation strategy is a common approach to enhance brain uptake of polar molecules. Experimental studies in rat models have confirmed that NLT administration successfully increases dopamine levels in the brain, providing functional evidence of its ability to cross the BBB and deliver its tyrosine cargo. caymanchem.comnih.gov
Subcellular Distribution and Accumulation within Cells
Following transport into a cell, the subcellular fate of NLT is critical to its biological activity. In vitro studies with the related compound N-linoleoyl tyrosine (N-LT) in macrophage cell lines have shown that the molecule initially interacts with and binds to the cell membrane. nih.gov This localization is likely driven by the lipophilic fatty acid chain inserting into the lipid bilayer of the plasma membrane.
Once associated with the cell, NLT is presumed to be a substrate for intracellular amidases, such as FAAH, which would cleave the amide bond. scirp.org This enzymatic action would release tyrosine and alpha-linolenic acid into the cytoplasm. The liberated tyrosine would then be available to participate in metabolic pathways, most notably serving as a precursor for catecholamine synthesis in neurons or for protein synthesis in various cell types. nih.gov The alpha-linolenic acid component would likely be incorporated into the phospholipid pools of cellular membranes, including the plasma membrane and membranes of organelles like the mitochondria and endoplasmic reticulum, or undergo beta-oxidation. Direct visualization and quantification of the subcellular distribution of intact NLT and its metabolites remain areas for further investigation.
Metabolism and Biotransformation of N Alpha Linolenoyl Tyrosine in Biological Systems Excluding Human Clinical Data
Enzymatic Hydrolysis and Degradation Pathways
The primary route for the metabolism of N-acyl amino acids is through enzymatic hydrolysis of the amide bond linking the fatty acid and the amino acid. frontiersin.org This process effectively breaks down the molecule into its precursor parts, terminating its direct signaling activity and allowing the components to enter their respective metabolic pathways.
The enzymatic hydrolysis of N-acyl amino acids is carried out by a class of enzymes known as hydrolases, specifically amidases that act on carbon-nitrogen bonds. wikipedia.org One of the most studied enzymes in this context is Fatty Acid Amide Hydrolase (FAAH). nih.govelifesciences.org FAAH is a key enzyme responsible for the degradation of various fatty acid amides, including the endocannabinoid anandamide (B1667382), and it also hydrolyzes other long-chain NAAAs. nih.govmdpi.com It is considered a primary intracellular pathway for N-acyl amino acid metabolism. elifesciences.org
In addition to FAAH, other amidases and potentially esterases contribute to the hydrolysis of these compounds. elifesciences.orgresearchgate.net Amidases, in general, catalyze the hydrolysis of amide bonds, and different amidases can exhibit varying substrate specificities. wikipedia.org For instance, another enzyme, PM20D1 (Peptidase M20 Domain Containing 1), functions as an extracellular N-acyl amino acid hydrolase. elifesciences.org The presence of multiple enzymes, like FAAH and PM20D1, operating in different cellular compartments (intracellular vs. extracellular), suggests a comprehensive system for regulating the levels of NAAAs. elifesciences.org While esterases primarily act on ester bonds, some may exhibit promiscuous amidase activity, though they are generally less efficient at hydrolyzing the more stable amide bonds compared to amidases. researchgate.net The hydrolysis reaction catalyzed by these enzymes is generally favored kinetically over the synthesis reaction. nih.govfrontiersin.org
Table 1: Key Enzymes in N-Acyl Amino Acid Hydrolysis
| Enzyme | Cellular Location | Function | Primary Substrates |
|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | Intracellular | Hydrolysis of amide bonds | Anandamide, various N-acyl amino acids |
| PM20D1 | Extracellular | Hydrolysis of amide bonds | Various N-acyl amino acids |
This table provides an overview of enzymes involved in the breakdown of N-acyl compounds. Specific activity on N-(alpha-Linolenoyl) tyrosine is inferred from their known function on the broader class of N-acyl amino acids.
Upon hydrolysis of this compound, the resulting primary metabolites are its constituent molecules: alpha-linolenic acid (ALA) and L-tyrosine. caymanchem.com
Alpha-Linolenic Acid (ALA): An essential omega-3 polyunsaturated fatty acid. Once liberated, ALA can be further metabolized through beta-oxidation to produce energy or act as a precursor for the synthesis of longer-chain omega-3 fatty acids like docosahexaenoic acid (DHA), which is highly abundant in the brain. caymanchem.com
L-Tyrosine: A non-essential amino acid that serves as a building block for proteins. creative-proteomics.com More critically, it is a precursor for the synthesis of important neurotransmitters, known as catecholamines (dopamine, norepinephrine, and epinephrine), and thyroid hormones. creative-proteomics.comnih.gov The metabolic pathway of tyrosine can also lead to the production of melanin (B1238610) or its complete catabolism into fumarate (B1241708) and acetoacetate. nih.gov In experimental rat models, NALT was shown to increase dopamine (B1211576) levels in the central nervous system, supporting the hypothesis that its hydrolysis releases tyrosine for subsequent neurotransmitter synthesis. caymanchem.comnih.gov
Bioconjugation and Further Derivatization Reactions
Following the initial hydrolysis, the primary metabolites of NALT can undergo further biotransformation reactions. Additionally, the intact NALT molecule could potentially be a substrate for phase II conjugation reactions, a common pathway for metabolizing xenobiotics and endogenous compounds to increase their water solubility and facilitate excretion. jove.comnih.gov
Glucuronidation and sulfation are major phase II conjugation reactions where a glucuronic acid or sulfate (B86663) group is added to a substrate, respectively. jove.comstudylib.net These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). jove.comnih.gov Substrates for these enzymes typically possess functional groups like hydroxyls, amines, or carboxylic acids. jove.comnih.gov
This compound possesses a phenolic hydroxyl group on the tyrosine moiety and a carboxylic acid group. These functional groups represent potential sites for glucuronidation or sulfation. jove.com While direct evidence for the glucuronidation or sulfation of NALT is not available, these pathways are known to be involved in the metabolism of compounds with similar functional groups. nih.govnih.gov For instance, aromatic amines and hydroxamic acids can undergo both glucuronidation and sulfation. nih.gov These conjugation reactions would render the molecule more polar, which typically facilitates its elimination from the body via urine or bile. nih.gov
Beyond simple hydrolysis, the N-acyl tyrosine structure could potentially be modified to form other metabolites. For N-acyl aromatic amino acids (NA-ArAAs), it has been considered whether they might be converted into other metabolites via the known pathways of aromatic amino acid metabolism. nih.govfrontiersin.org For example, N-acetyl-tyrosine can be a substrate for the enzyme tyrosinase, leading to N-acetyl-L-DOPA. frontiersin.org It is conceivable that NALT could undergo similar enzymatic modifications on its tyrosine portion, such as hydroxylation to form an N-(alpha-linolenoyl)-DOPA derivative. Furthermore, in vitro studies with rat tissue homogenates have shown that N-arachidonoyl-L-tyrosine can be decarboxylated to N-arachidonoyl-L-tyramine, indicating another potential metabolic route for N-acyl tyrosines. frontiersin.org
Comparative Metabolic Fates with Other N-Acyl Amino Acids
The metabolism of NALT can be understood by comparing it to other well-studied N-acyl amino acids. The general pathway of enzymatic hydrolysis by FAAH and other amidases is a common feature shared among many NAAAs. nih.govmdpi.com
N-Acyl Glycines (NAGlys): Like NALT, NAGlys are hydrolyzed by FAAH. However, their metabolic pathways are more extensively studied, revealing additional routes. For example, peptidylglycine α-amidating monooxygenase (PAM) can cleave N-oleoyl glycine (B1666218) to produce the primary fatty acid amide, oleamide. mdpi.com
Anandamide (N-arachidonoylethanolamine): While technically an N-acylethanolamine, anandamide is structurally related and its metabolism is a key reference point. It is primarily degraded by FAAH hydrolysis, yielding arachidonic acid and ethanolamine. nih.govnih.gov This is directly analogous to the expected hydrolysis of NALT into its constituent fatty acid and amino acid.
N-Acyl Taurines (NATs): These compounds are also part of the broader family of fatty acid amides. In mice, hepatic levels of N-acyl amino acids were found to be of similar abundance to N-acyl taurines and N-acyl ethanolamines. elifesciences.org While direct comparative hydrolysis rates are not detailed, the co-regulation of these different families of signaling lipids highlights an interconnected metabolic network. elifesciences.org
The key difference in the metabolic fate often lies in the identity of the amino acid or amine headgroup and the fatty acid tail, which determines substrate specificity for various metabolic enzymes and the biological activities of the resulting metabolites. elifesciences.org For NALT, the release of tyrosine specifically provides a precursor for catecholamine synthesis, a metabolic outcome not shared by N-acyl glycines or N-acyl taurines. nih.gov
Table 2: Comparison of Metabolic Pathways for N-Acyl Compounds
| Compound Class | Primary Hydrolytic Enzyme(s) | Primary Metabolites | Unique Metabolic Features |
|---|---|---|---|
| N-Acyl Tyrosines (e.g., NALT) | FAAH, PM20D1 (inferred) | Fatty Acid, L-Tyrosine | Tyrosine can be converted to catecholamines. Potential for decarboxylation. |
| N-Acyl Glycines | FAAH, PAM | Fatty Acid, Glycine | Can be converted to primary fatty acid amides (e.g., oleamide). |
| N-Acyl Ethanolamines (e.g., Anandamide) | FAAH, NAAA | Fatty Acid, Ethanolamine | Arachidonic acid metabolite is a key inflammatory precursor. |
Structure Activity Relationship Sar and Structural Biology of N Alpha Linolenoyl Tyrosine
Influence of the N-Acyl Chain Structure on Biological Activity
The length and degree of unsaturation of the fatty acid chain significantly modulate the biological activity of N-acyl amino acids. These features influence the molecule's hydrophobicity, flexibility, and three-dimensional shape. rsc.orgrsc.org
Chain Length: The length of the acyl chain often correlates with the molecule's global hydrophobicity. Studies on other acylated biomolecules have shown that gradually increasing the acyl chain length can enhance interactions with cell membranes and may lead to increased biological potency up to an optimal length. For instance, in studies of acylated antimicrobial peptides, longer acyl chains (up to a certain point) enhanced activity against some targets. nih.gov However, excessively long chains can sometimes lead to a loss of activity, possibly due to aggregation or reduced solubility. nih.gov
Unsaturation: The presence of double bonds in the fatty acid chain, as seen in the alpha-linolenic acid moiety of NALT, introduces kinks into the hydrocarbon tail. This prevents the chains from packing tightly and increases the fluidity of the molecule. The cis-configuration of the double bonds in naturally occurring fatty acids like ALA is particularly important for this effect. This altered geometry can be critical for fitting into the specific binding pockets of enzymes or receptors. The degree of unsaturation (the number of double bonds) also plays a role, with polyunsaturated fatty acids like ALA providing a distinct conformational profile compared to monounsaturated (e.g., oleic acid) or saturated (e.g., stearic acid) counterparts. nih.gov
| Acyl Chain Feature | Structural Effect | General Impact on Biological Activity | Example NAAA |
|---|---|---|---|
| Saturated (e.g., Stearoyl) | Flexible, linear chain | Can promote tight packing; activity is target-dependent | N-Stearoyl Tyrosine |
| Monounsaturated (e.g., Oleoyl) | Introduces a single kink in the chain | Increases molecular fluidity; may enhance binding to specific targets | N-Oleoyl Tyrosine |
| Polyunsaturated (e.g., α-Linolenoyl) | Multiple kinks, creating a curved and flexible structure | Provides a unique 3D shape crucial for interaction with certain receptors or enzymes | N-(alpha-Linolenoyl) Tyrosine |
The precise arrangement of atoms within the fatty acid chain is critical for biological function. This includes the position of double bonds and their geometric configuration (cis/trans).
Positional Isomerism: The biological functions of fatty acids are determined by their double bond position and geometry. rsc.orgrsc.org Alpha-linolenic acid is an 18-carbon chain with three cis double bonds at the 9th, 12th, and 15th carbon atoms (18:3, n-3). Shifting the position of these double bonds would create a positional isomer with a different three-dimensional structure. Such a change would likely alter the molecule's ability to bind to its biological targets, as the precise shape complementarity is often essential for molecular recognition.
Stereochemistry (Cis/Trans Isomerism): Natural polyunsaturated fatty acids in humans predominantly have cis double bonds, which create the characteristic bends in the acyl chain. libretexts.org The corresponding trans isomers, which are more linear and rigid, can interact differently with enzymes and receptors. acs.org It is well-established that the enzymes involved in fatty acid metabolism are highly stereospecific. nih.gov Therefore, an N-acyl tyrosine containing a trans fatty acid would be expected to have a significantly different biological activity profile compared to its natural cis-configured counterpart like NALT.
Role of the Tyrosine Moiety in Molecular Recognition and Function
The tyrosine residue provides key functional groups that are often indispensable for the molecule's interaction with biological targets. nih.govnih.gov Its amphiphilic nature, possessing both a hydrophobic aromatic ring and a hydrophilic hydroxyl group, allows for diverse types of interactions. rsc.org
The phenolic hydroxyl (-OH) group on the tyrosine ring is a critical functional component that can participate in various non-covalent interactions.
Hydrogen Bonding: This hydroxyl group can act as both a hydrogen bond donor and acceptor. This capability is fundamental for the specific recognition and binding of the molecule to the active sites of enzymes or receptors, where it can interact with complementary amino acid residues like aspartate, glutamate, or serine. frontiersin.org
Molecular Interactions: The electron-rich nature of the phenol (B47542) side chain allows it to participate in a variety of interactions that stabilize protein-ligand complexes. rsc.org Modification or removal of this hydroxyl group would likely lead to a significant reduction or complete loss of biological activity by disrupting these crucial binding interactions.
Antioxidant Activity: The phenolic group can act as a hydrogen atom donor to neutralize free radicals. mdpi.com This property is a well-known characteristic of tyrosine and tyrosine-containing peptides. mdpi.com In the context of NALT, this group could contribute to antioxidant effects, protecting the polyunsaturated fatty acid tail or other cellular components from oxidative damage. nih.gov
The spatial arrangement of the tyrosine moiety and the chemical state of its functional groups are crucial for its biological role.
Stereochemistry (L/D Configuration): NALT is formally named N-[(9Z,12Z,15Z)-1-oxo-9,12,15-octadecatrien-1-yl]-L-tyrosine, specifying the L-configuration of the tyrosine residue. caymanchem.com Biological systems, particularly enzymes and receptors, are highly stereospecific. The use of the unnatural D-tyrosine enantiomer would alter the spatial orientation of the alpha-linolenoyl chain relative to the tyrosine's carboxyl and phenolic groups. This change would almost certainly disrupt the precise fit required for binding to its biological target, likely rendering the molecule inactive.
Functional Group Modifications: Chemically modifying the key functional groups of tyrosine can serve as a probe for their importance. For example, N-acetylation of the amino group, as in N-acetyl-L-tyrosine, has been shown to create a prodrug that is less effective than other modified tyrosines at increasing brain tyrosine levels. nih.gov This suggests that a free or readily accessible amino group is important for transport or metabolism. Similarly, modification of the phenolic hydroxyl group would be expected to significantly alter the binding affinity and functional activity of the molecule.
Computational Chemistry and Molecular Modeling Studies
Computational methods such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the structural biology of N-acyl amino acids, even when experimental crystal structures are unavailable.
Molecular Docking: This technique can be used to predict the preferred binding pose of this compound within the active site of a target protein. Docking studies can help identify key amino acid residues that interact with the ligand and elucidate the specific roles of the fatty acid tail and the tyrosine headgroup. For example, modeling could reveal hydrogen bonds formed by the phenolic hydroxyl group or hydrophobic interactions involving the acyl chain. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of NALT within a biological environment, such as a cell membrane or the binding pocket of a protein, over time. These simulations provide information on the conformational flexibility of the molecule, the stability of its interactions with a target, and how it might influence the structure of a lipid bilayer. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies use computational models to correlate variations in chemical structure with changes in biological activity. bohrium.com By analyzing a series of related N-acyl amino acids with different acyl chains or modified amino acid heads, QSAR models can be developed to predict the activity of novel derivatives and guide the design of molecules with improved potency or selectivity. longlabstanford.org
| Molecular Component | Structural Feature | Primary Role in Biological Activity |
|---|---|---|
| α-Linolenoyl Moiety | 18-Carbon Chain Length | Contributes to overall lipophilicity and membrane interaction. |
| Polyunsaturation (3 double bonds) | Creates a specific, flexible 3D conformation. | |
| cis-Stereochemistry | Induces kinks in the chain, crucial for fitting into specific binding sites. | |
| Tyrosine Moiety | Phenolic Hydroxyl Group | Acts as a key hydrogen bond donor/acceptor for molecular recognition. rsc.org |
| L-Stereochemistry | Ensures correct spatial orientation for binding to stereospecific biological targets. | |
| Aromatic Ring | Participates in hydrophobic and π-stacking interactions. rsc.org |
Molecular Docking and Ligand-Receptor Interaction Simulations
Currently, specific molecular docking studies detailing the interaction of this compound with specific protein receptors are not widely available in the public domain. However, the principles of molecular docking can be inferred from studies on structurally related N-acyl amino acids and the tyrosine component itself. Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity.
For a molecule like this compound, docking studies would be crucial in identifying potential protein targets and understanding the key interactions that mediate its biological effects. The tyrosine headgroup, with its hydroxyl and carboxyl moieties, can participate in hydrogen bonding and electrostatic interactions. The long, flexible alpha-linolenoyl tail would likely engage in hydrophobic interactions within the binding pocket of a receptor.
Table 1: Potential Intermolecular Interactions of this compound in a Receptor Binding Site
| Functional Group of this compound | Type of Interaction | Potential Interacting Residues in a Receptor |
| Phenolic hydroxyl group | Hydrogen bond donor/acceptor | Asp, Glu, Gln, Asn, Ser, Thr, His |
| Carboxyl group | Hydrogen bond donor/acceptor, electrostatic | Lys, Arg, His, Ser, Thr, Asn, Gln |
| Amide group | Hydrogen bond donor/acceptor | Asp, Glu, Gln, Asn, Ser, Thr |
| Alpha-linolenoyl chain | Hydrophobic (van der Waals) | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |
Molecular Dynamics Simulations for Conformational Analysis and Membrane Interactions
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a biological membrane. While specific MD simulation studies on this compound are not readily found in published literature, studies on similar N-acyl amino acids and tyrosine derivatives provide a basis for understanding its likely behavior.
A study on N-acetyl tyrosine, a related compound, utilized a 100-ns molecular dynamics simulation to confirm the stability of its complex with target enzymes. This type of simulation can reveal how the molecule adapts its conformation within a binding site and the stability of the key interactions over time.
For this compound, MD simulations would be particularly valuable for understanding its interaction with cell membranes. The amphipathic nature of the molecule, with a polar tyrosine headgroup and a long, nonpolar lipid tail, suggests it could readily insert into the lipid bilayer. MD simulations could model this process, revealing the preferred orientation of the molecule within the membrane, its depth of insertion, and its effect on membrane properties such as fluidity and thickness.
Table 2: Predicted Conformational and Membrane Interaction Properties of this compound from Theoretical MD Simulations
| Property | Predicted Behavior | Significance |
| Conformational Flexibility | The alpha-linolenoyl chain is expected to exhibit high conformational flexibility due to its multiple rotatable bonds. The tyrosine headgroup will have more restricted motion. | The flexibility of the lipid tail allows the molecule to adapt to the shape of various binding pockets and to insert into lipid membranes. |
| Membrane Insertion | The molecule is predicted to spontaneously insert into a lipid bilayer, with the tyrosine headgroup anchored at the water-lipid interface and the lipid tail extending into the hydrophobic core of the membrane. | This interaction with the cell membrane could be a key aspect of its mechanism of action, potentially modulating the function of membrane-bound proteins. |
| Effect on Membrane | Insertion of this compound could locally alter membrane fluidity and curvature. | These changes in the physical properties of the membrane could influence the activity of embedded ion channels, receptors, and enzymes. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their reactivity and stability. While specific quantum chemical studies on this compound are not available, research on N-acetyl tyrosine offers valuable analogous data.
DFT calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests it is more reactive.
In a study of N-acetyl tyrosine, DFT calculations were used to compute its electronic energy, dipole moment, and HOMO-LUMO transitions. These calculations indicated that N-acetyl tyrosine is a stable molecule. The molecular electrostatic potential map would reveal the electron-rich and electron-poor regions of this compound, indicating the sites most likely to be involved in electrostatic interactions and chemical reactions. The phenolic hydroxyl group and the carboxyl group of the tyrosine moiety are expected to be electron-rich regions, making them susceptible to electrophilic attack and capable of forming strong hydrogen bonds.
Table 3: Predicted Electronic Properties of this compound based on Analogous Compounds
| Electronic Property | Predicted Characteristic | Implication for Reactivity |
| HOMO-LUMO Energy Gap | A relatively large energy gap is expected, similar to other stable organic molecules. | Suggests moderate chemical reactivity under physiological conditions. |
| Electron Distribution | High electron density is predicted around the oxygen and nitrogen atoms of the tyrosine headgroup. The alpha-linolenoyl tail will be nonpolar. | The polar headgroup is the primary site for electrostatic and hydrogen bonding interactions. |
| Molecular Electrostatic Potential | Negative potential is expected around the carboxyl and phenolic hydroxyl groups, while the amide proton and parts of the hydrocarbon chain will have a positive potential. | Guides the molecule's interaction with polar and charged species in its biological environment. |
Hypothesized Biological Roles and Emerging Research Areas
Endogenous Occurrence and Putative Physiological Functions (Mechanistic Basis)
N-(alpha-Linolenoyl) tyrosine is primarily described in the literature as a synthetically created molecule scirp.orgcaymanchem.com. It is an amide conjugate of alpha-linolenic acid (ALA), an essential omega-3 fatty acid, and tyrosine, an amino acid precursor for dopamine (B1211576) synthesis caymanchem.com. The rationale behind its synthesis is to facilitate the transport of tyrosine into the central nervous system to increase dopamine content caymanchem.com. While its constituent parts, ALA and tyrosine, are endogenous and crucial for brain function, the existence of the conjugated this compound as a naturally occurring endogenous molecule has not been established in the reviewed literature. The physiological functions are therefore understood based on its designed purpose and the known roles of its components.
The proposed role of this compound in lipid signaling is largely inferred from the biological activities of its constituent, alpha-linolenic acid (ALA). ALA is the precursor for a class of oxidized bioactive lipids known as oxylipins mdpi.com. These molecules are involved in a multitude of signaling pathways within the body. Polyunsaturated fatty acids (PUFAs) like ALA are essential for healthy brain function, and their metabolites can act as retrograde messengers that suppress neurotransmitter release and mediate synaptic plasticity frontiersin.org.
Bioactive lipids, a category that includes derivatives of PUFAs, can exert their effects through several mechanisms, including:
Direct interaction with specific protein partners like receptors or enzymes researchgate.net.
Formation of lipid microdomains (rafts) that organize and regulate signaling proteins researchgate.net.
Acting as second messengers to regulate the energy and redox balance of cells researchgate.net.
While NLT itself has not been identified as a direct signaling molecule in these pathways, its ALA component is a key player in the synthesis of downstream signaling lipids mdpi.com.
The potential for this compound to be involved in cellular stress responses is suggested by studies on similar molecules and its tyrosine component. A related compound, N-linoleoyl tyrosine (N-LT), synthesized from linoleic acid and tyrosine, has been developed as an exogenous marker to characterize cellular oxidative stress nih.gov. This is because both the fatty acid and tyrosine moieties are susceptible to oxidation by reactive oxygen and nitrogen species (ROS/RNS) nih.gov. When exposed to various oxidants, N-LT forms specific oxidized products, demonstrating its sensitivity to oxidative stress environments nih.gov.
Furthermore, tyrosine itself has been investigated for its role in mitigating the effects of stress. Studies have shown that tyrosine supplementation may counteract decrements in cognitive performance during short-term stressful and cognitively demanding situations nih.govnih.gov. This is attributed to its role as a precursor for catecholamines like dopamine and norepinephrine, which are temporarily depleted under stress nih.gov. The ability of cells to respond to stressors is fundamental to maintaining tissue homeostasis, and dysregulation of these responses is linked to various diseases reactome.org. Although direct evidence for NLT's role in cellular stress is pending, the reactivity of its components suggests a plausible involvement.
Novel Mechanistic Paradigms and Pathways
Research into this compound has uncovered novel mechanisms, particularly concerning its advantages over conventional therapies for dopamine insufficiency and its direct impact on neurotransmitter dynamics.
A significant finding in preclinical studies is the apparent lack of tolerance development to the effects of this compound, a common problem with long-term L-DOPA therapy in conditions like Parkinson's disease scirp.org. In a rat model, chronic administration of NLT did not lead to the development of tolerance scirp.org. It is hypothesized that the essential fatty acid component of the molecule may be responsible for this tolerance mitigation scirp.org. The alpha-linolenic acid is thought to act as a neuronal membrane stabilizer, which could contribute to this effect scirp.org. This contrasts with L-DOPA and d-amphetamine, which are known to induce rapid tolerance scirp.org.
The primary and most well-documented effect of this compound is its profound impact on dopamine levels, turnover, and release in the brain scirp.orgnih.gov. The molecule was specifically designed to cross the blood-brain barrier, where it can be cleaved by naturally occurring enzymes like Fatty Acid Amide Hydrolase (FAAH), releasing tyrosine and alpha-linolenic acid to act independently scirp.org.
Studies in rat models of dopamine insufficiency have demonstrated that NLT administration leads to a significant and prolonged increase in brain dopamine levels. One study reported that an acute injection of NLT resulted in a 400% increase in brain dopamine levels over six hours scirp.org. The mode of action in the striatum has been shown to be similar to that of D-amphetamine, with both substances inducing an increase in dopamine levels, turnover, and release nih.gov. This mechanism has shown efficacy in animal models for Parkinson's disease and essential blepharospasm nih.gov.
| Time Post-Injection (Hours) | Brain Dopamine (DA) Level (pmol/g) | Percentage Increase from Time 0 |
|---|---|---|
| 0 | 85.5 ± 38.1 | 0% |
| 6 | 448.7 ± 65.4 | 425% |
Future Research Directions and Methodological Advances
The promising initial findings for this compound open up several avenues for future investigation and highlight the potential for new methodological approaches in neuroscience and pharmacology.
Future research is needed to fully elucidate the precise mode of action of NLT, particularly regarding its ability to inhibit hyperhomocysteinemia, a side effect associated with L-DOPA treatment scirp.org. Further studies are also required to confirm the long-term efficacy and safety of NLT and to explore its potential therapeutic applications in other dopamine-insufficient disorders nih.gov.
Methodologically, the development of NLT and the related compound N-linoleoyl tyrosine represents a novel concept of using designed, exogenous markers to probe and characterize complex biological processes like cellular oxidative stress nih.govresearchgate.net. This approach could be expanded to create other synthetic compounds tailored to study various pathophysiological states. The synthesis of molecules that combine essential nutrients to facilitate their transport into the brain represents a significant advance that could be applied to other precursors and therapeutic agents scirp.orgcaymanchem.com.
| Area of Research | Key Finding | Future Direction |
|---|---|---|
| Tolerance Mitigation | NLT does not appear to induce tolerance in preclinical models, unlike L-DOPA scirp.org. | Investigate the specific molecular mechanisms by which the alpha-linolenic acid moiety prevents tolerance. |
| Dopamine Dynamics | NLT significantly and prolongedly increases brain dopamine levels, turnover, and release scirp.orgnih.gov. | Explore the long-term effects on dopaminergic neuron health and function. |
| Cellular Stress | Related N-acyl amides can act as markers for oxidative stress nih.gov. | Directly investigate the role and metabolic fate of NLT under conditions of cellular stress. |
| Methodological Advances | The design of brain-penetrating nutrient conjugates is a viable strategy caymanchem.com. | Develop and test other novel conjugates for delivering therapeutic precursors to the central nervous system. |
Development of Advanced In Vitro and Ex Vivo Assay Systems
To rigorously investigate the biological functions and therapeutic potential of this compound, the development and application of sophisticated in vitro and ex vivo assay systems are paramount. These systems provide controlled environments to dissect the molecular mechanisms of action, metabolic fate, and physiological effects of the compound.
In Vitro Assays:
The primary in vitro focus for studying this compound revolves around its interaction with Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for its hydrolysis. A variety of established in vitro assays for FAAH activity can be adapted to characterize the kinetics of this compound hydrolysis. These include:
Radiometric Assays: These assays utilize a radiolabeled version of the N-acyl amino acid substrate. The activity of FAAH is determined by measuring the amount of radiolabeled product released after incubation with the enzyme.
Fluorometric Assays: In this high-throughput compatible method, a fluorogenic substrate is used. Upon hydrolysis by FAAH, a fluorescent product is released, and the increase in fluorescence is proportional to enzyme activity.
Chromatographic Assays: Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) can be employed to directly measure the disappearance of the this compound substrate and the appearance of its hydrolysis products, alpha-linolenic acid and L-tyrosine, providing a highly specific and quantitative measure of enzyme activity.
These in vitro assays are crucial for determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of FAAH for this compound and the efficiency of its hydrolysis.
Ex Vivo Assays:
Ex vivo preparations, particularly brain slices, offer a more physiologically relevant context to study the effects of this compound on neuronal function. These assays bridge the gap between in vitro studies and in vivo animal models.
Brain Slice Neurotransmitter Release Assays: Acute brain slices from specific regions, such as the striatum, can be maintained in a viable state in artificial cerebrospinal fluid. The application of this compound to these slices allows for the direct measurement of its effects on neurotransmitter release, particularly dopamine. Techniques like microdialysis or perfusion systems coupled with HPLC can be used to quantify the amount of dopamine and its metabolites released from the tissue. This approach can directly test the hypothesis that this compound serves as a pro-drug to enhance dopamine synthesis and release.
Electrophysiological Recordings: By using techniques like field potential recordings or patch-clamp electrophysiology in brain slices, researchers can assess how the application of this compound and its subsequent hydrolysis products modulate neuronal excitability and synaptic transmission in specific neural circuits.
Integration of Omics Technologies (e.g., Lipidomics, Metabolomics) for Comprehensive Profiling
To gain a holistic understanding of the biological impact of this compound, the integration of advanced "omics" technologies is essential. Lipidomics and metabolomics, in particular, offer powerful tools for the comprehensive and unbiased profiling of the metabolic fate of this compound and its downstream effects on cellular biochemistry.
Lipidomics:
Targeted and untargeted lipidomics approaches, primarily utilizing liquid chromatography-mass spectrometry (LC-MS), can be employed to track the distribution and metabolism of this compound in various tissues and biofluids following its administration. A targeted lipidomics approach would focus on the precise quantification of this compound and its expected hydrolysis products, alpha-linolenic acid and L-tyrosine. An untargeted approach would provide a broader view of the changes in the entire lipid profile of a cell or tissue in response to the compound, potentially revealing novel metabolic pathways or signaling cascades that are affected.
Metabolomics:
Metabolomics enables the systematic identification and quantification of a wide range of small-molecule metabolites in a biological sample. In the context of this compound research, metabolomic profiling of neuronal cells or brain tissue after exposure to the compound could reveal:
Alterations in Neurotransmitter Pathways: By measuring the levels of dopamine, its precursors (like L-DOPA), and its metabolites (such as DOPAC and HVA), metabolomics can provide a detailed picture of how this compound influences the dopamine metabolic network.
The integration of lipidomics and metabolomics data can provide a comprehensive systems-level view of the biochemical consequences of this compound administration, helping to elucidate its mechanism of action and identify potential biomarkers of its activity.
Application as a Chemical Probe or Pharmacological Tool in Mechanistic Biological Studies
Beyond its potential therapeutic applications, this compound can serve as a valuable chemical probe or pharmacological tool for dissecting fundamental biological processes, particularly in the field of neuroscience.
As a pharmacological tool , the primary application of this compound is for the targeted delivery of L-tyrosine to the brain. L-DOPA is the standard treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. However, long-term L-DOPA therapy is associated with significant side effects. This compound represents an alternative strategy to increase the brain's supply of the dopamine precursor L-tyrosine. Studies in animal models of Parkinson's disease have shown that administration of this compound can lead to a sustained increase in brain dopamine levels, suggesting its potential as a novel therapeutic approach.
As a chemical probe , this compound can be used to investigate the activity and regulation of Fatty Acid Amide Hydrolase (FAAH) in different physiological and pathological contexts. By using a molecule that is a specific substrate for FAAH, researchers can:
Map FAAH Activity: The rate of hydrolysis of this compound in different brain regions or cell types can be used as a proxy for FAAH activity, providing insights into the spatial regulation of this enzyme.
Study Enzyme Inhibition: this compound can be used in competitive binding assays to screen for and characterize novel inhibitors of FAAH.
Investigate the Endocannabinoid System: As FAAH is a key enzyme in the degradation of endocannabinoids like anandamide (B1667382), understanding how it metabolizes other N-acyl amino acids like this compound can provide a more nuanced understanding of the complex interplay within the endocannabinoid system.
The dual role of this compound as both a potential therapeutic agent and a precise chemical probe underscores its significance in the ongoing exploration of neurochemical signaling and the development of novel treatments for neurological disorders.
Q & A
Q. What is the hypothesized mechanism of action of NALT in enhancing CNS dopamine levels?
NALT combines tyrosine (a dopamine precursor) and α-linolenic acid (an ω-3 fatty acid precursor to DHA) via an amide bond. This conjugate facilitates blood-brain barrier (BBB) penetration, after which fatty acid amide hydrolase (FAAH) cleaves the bond, releasing both components. Tyrosine is converted to dopamine via DOPA decarboxylase, while α-linolenic acid stabilizes neuronal membranes and may reduce oxidative stress. This dual mechanism enhances dopamine synthesis and neuronal resilience, as demonstrated in 6-OHDA-lesioned rat models .
Q. How is NALT synthesized and characterized for experimental use?
NALT is synthesized via α-amide conjugation of α-linolenic acid and L-tyrosine. Characterization involves high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry for molecular weight confirmation (441.6 g/mol, C₂₇H₃₉NO₄), and nuclear magnetic resonance (NMR) for structural validation. Storage recommendations include lyophilized powder at -20°C (3-year stability) or dissolved in DMSO at -80°C (6-month stability) .
Q. Which in vivo models are validated for studying NALT’s anti-Parkinsonian effects?
The unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model is widely used. Lesions in the striatal dopaminergic pathway induce rotational behavior, which is mitigated by NALT administration. Dopamine levels are quantified via HPLC in microdissected brain regions (e.g., substantia nigra, striatum) at timed intervals post-injection (e.g., hourly for 6 hours in acute studies) .
Q. What are the acute vs. chronic effects of NALT on dopamine regulation?
Acute NALT administration (100 mg/kg, intraperitoneal) in rats increases striatal dopamine by 40-60% within 2-4 hours, with effects lasting 6 hours. Chronic administration (30 days) sustains dopamine elevation without inducing tolerance, dyskinesia, or hyperhomocysteinemia, unlike L-DOPA. These findings suggest NALT avoids metabolic disruptions linked to conventional therapies .
Advanced Research Questions
Q. How can experimental design address variability in NALT’s efficacy across Parkinson’s disease models?
Key variables include lesion severity (e.g., partial vs. complete dopaminergic denervation), species-specific pharmacokinetics (e.g., rat vs. primate BBB permeability), and dosing regimens. Adherence to NIH preclinical guidelines (e.g., sample size justification, randomization, blinded assessments) ensures reproducibility. Cross-validation with positron emission tomography (PET) imaging for dopamine transporter density may resolve discrepancies .
Q. What molecular pathways beyond dopamine synthesis contribute to NALT’s neuroprotective effects?
α-Linolenic acid-derived DHA modulates membrane fluidity, reduces neuroinflammation via inhibition of NF-κB, and enhances synaptic plasticity. NALT also attenuates L-DOPA-induced dyskinesia by downregulating striatal ΔFosB expression, a marker of maladaptive plasticity. Lipidomic profiling (e.g., LC-MS/MS) can identify downstream mediators like resolvins or neuroprotectins .
Q. How does NALT’s pharmacokinetic profile influence dosing strategies in preclinical studies?
Dose conversion between species requires body surface area normalization using Km factors (e.g., rat Km = 6, human Km = 37). For a rat dose of 10 mg/kg, the human equivalent dose is ~1.62 mg/kg. Plasma half-life, BBB penetration efficiency, and FAAH activity in target tissues should be quantified via LC-MS/MS to optimize dosing intervals .
Q. What evidence supports NALT’s dual role in dopamine enhancement and homocysteine modulation?
Unlike L-DOPA, which elevates homocysteine via methylation-dependent metabolism, NALT bypasses this pathway. In chronic studies, NALT-treated rats showed plasma homocysteine levels comparable to controls, likely due to α-linolenic acid’s antioxidant properties and reduced reliance on methyl-group metabolism .
Q. Can NALT be integrated with existing therapies to enhance efficacy or reduce side effects?
Preclinical studies suggest synergism with DHA (reduces dyskinesia via PPARγ activation) or adenosine A₂A receptor antagonists (enhance dopamine signaling). Co-administration studies should assess pharmacodynamic interactions (e.g., microdialysis for real-time dopamine monitoring) and long-term safety .
Q. What are the unresolved challenges in translating NALT to clinical trials?
Critical gaps include scalable synthesis under Good Manufacturing Practice (GMP), toxicity profiling in non-human primates, and biomarkers for target engagement (e.g., CSF DHA/tyrosine levels). Comparative efficacy trials against L-DOPA and dopamine agonists are needed to validate preclinical findings .
Methodological Considerations
- Dopamine Quantification : Use HPLC-ECD with a C18 column and mobile phase (e.g., 0.1 M sodium acetate, 0.1 mM EDTA, 10% methanol) for sensitivity to pg/mL levels .
- Animal Dosing : Calculate doses using body surface area normalization (Table: Km factors in ).
- Statistical Reporting : Follow ARRIVE guidelines for preclinical data, including effect sizes, confidence intervals, and exact p-values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
